4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid involves several steps, typically starting with the preparation of the benzoic acid derivative. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions efficiently.
Chemical Reactions Analysis
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the molecule.
Scientific Research Applications
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The methylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity . These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
4-Methylsulfonyl-3-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidinyl group and exhibit similar biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid core but different substituents, which may have varying chemical and biological properties.
Sulfone derivatives: Molecules containing sulfone groups, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methylsulfonyl-3-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18(16,17)11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPQRLYMDRXWCPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650216 |
Source
|
Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-48-3 |
Source
|
Record name | 4-(Methanesulfonyl)-3-(pyrrolidin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50650216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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